Ripk1-IN-19

説明

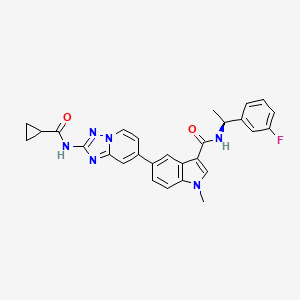

Structure

3D Structure

特性

分子式 |

C28H25FN6O2 |

|---|---|

分子量 |

496.5 g/mol |

IUPAC名 |

5-[2-(cyclopropanecarbonylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-[(1S)-1-(3-fluorophenyl)ethyl]-1-methylindole-3-carboxamide |

InChI |

InChI=1S/C28H25FN6O2/c1-16(18-4-3-5-21(29)12-18)30-27(37)23-15-34(2)24-9-8-19(13-22(23)24)20-10-11-35-25(14-20)31-28(33-35)32-26(36)17-6-7-17/h3-5,8-17H,6-7H2,1-2H3,(H,30,37)(H,32,33,36)/t16-/m0/s1 |

InChIキー |

MMHXIUIFLQILFX-INIZCTEOSA-N |

異性体SMILES |

C[C@@H](C1=CC(=CC=C1)F)NC(=O)C2=CN(C3=C2C=C(C=C3)C4=CC5=NC(=NN5C=C4)NC(=O)C6CC6)C |

正規SMILES |

CC(C1=CC(=CC=C1)F)NC(=O)C2=CN(C3=C2C=C(C=C3)C4=CC5=NC(=NN5C=C4)NC(=O)C6CC6)C |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Development of Ripk1-IN-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of Ripk1-IN-19, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular inflammatory and death pathways, making it a promising therapeutic target for a range of inflammatory and autoimmune diseases. This document details the biochemical and cellular activity of Ripk1-IN-19, the experimental protocols utilized in its characterization, and the key signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize the key quantitative data for Ripk1-IN-19, providing a clear comparison of its biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical and Cellular Activity of Ripk1-IN-19

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | Human RIPK1 | IC50 | 15 nM | [1] |

| Necroptosis Assay | U937 cells | EC50 | 47.8 pM | [1] |

| Necroptosis Assay | J774A.1 cells | EC50 | 75.3 pM | [1] |

| Necroptosis Assay | L929 cells | EC50 | 10.2 pM | [1] |

Table 2: Kinase Selectivity Profile of Ripk1-IN-19

| Kinase | Activity | Notes | Reference |

| RIPK2 | No obvious activity | Demonstrates high selectivity for RIPK1. | [1] |

| RIPK3 | No obvious activity | Selective against other key kinases in the necroptosis pathway. | [1] |

| RIPK4 | No obvious activity | Further confirms the selectivity of the compound. | [1] |

Table 3: In Vivo Efficacy of Ripk1-IN-19

| Animal Model | Dosing | Key Outcomes | Reference |

| TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) | 10 mg/kg, p.o., single dose | Dramatically increased survival rate; Reduced TNFα-induced temperature loss; Significantly reduced IL-1β and IL-6 levels. | [1] |

| Imiquimod-induced Psoriasis | 10% topical administration | Ameliorated psoriasis-like skin symptoms; Reduced skin scaling and thickening. | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of Ripk1-IN-19.

In Vitro RIPK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of Ripk1-IN-19 against human RIPK1 kinase.

Materials:

-

Recombinant human RIPK1 enzyme

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Substrate (e.g., Myelin Basic Protein)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test compound (Ripk1-IN-19) and DMSO (vehicle control)

-

384-well plates

Procedure:

-

Prepare serial dilutions of Ripk1-IN-19 in DMSO.

-

Add a defined amount of RIPK1 enzyme to the wells of a 384-well plate containing kinase assay buffer.

-

Add the diluted Ripk1-IN-19 or DMSO to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of Ripk1-IN-19 relative to the DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Necroptosis Assay

Objective: To evaluate the potency of Ripk1-IN-19 in inhibiting necroptosis in cellular models.

Materials:

-

Human (U937) or murine (J774A.1, L929) cell lines

-

Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

TNF-α (Tumor Necrosis Factor-alpha)

-

z-VAD-FMK (a pan-caspase inhibitor)

-

Smac mimetic (e.g., birinapant)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Test compound (Ripk1-IN-19) and DMSO (vehicle control)

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of Ripk1-IN-19 in the cell culture medium.

-

Pre-treat the cells with the diluted Ripk1-IN-19 or DMSO for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and z-VAD-FMK to the wells.

-

Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

-

Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of viable cells.

-

The luminescence signal is measured using a plate reader.

-

Calculate the percent protection from necroptosis for each concentration of Ripk1-IN-19.

-

Determine the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) Model

Objective: To assess the in vivo efficacy of Ripk1-IN-19 in a mouse model of acute systemic inflammation.

Materials:

-

C57BL/6 mice

-

Recombinant murine TNF-α

-

Test compound (Ripk1-IN-19) formulated for oral administration

-

Vehicle control

-

Rectal thermometer

-

ELISA kits for IL-1β and IL-6

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Administer Ripk1-IN-19 (e.g., 10 mg/kg) or vehicle orally to the mice.

-

After a specified pre-treatment time (e.g., 1 hour), induce SIRS by intraperitoneal injection of a lethal dose of murine TNF-α.

-

Monitor the survival of the mice over a 24-48 hour period.

-

In a separate cohort of animals, monitor core body temperature using a rectal thermometer at regular intervals after TNF-α challenge.

-

At a pre-determined time point (e.g., 2-4 hours post-TNF-α), collect blood samples via cardiac puncture.

-

Prepare serum and measure the levels of pro-inflammatory cytokines IL-1β and IL-6 using specific ELISA kits.

-

Analyze the data for statistically significant differences in survival, body temperature, and cytokine levels between the Ripk1-IN-19 treated group and the vehicle control group.

Imiquimod-induced Psoriasis Model

Objective: To evaluate the therapeutic potential of topically applied Ripk1-IN-19 in a mouse model of psoriasis.

Materials:

-

BALB/c or C57BL/6 mice

-

Imiquimod cream (5%)

-

Test compound (Ripk1-IN-19) formulated for topical administration (e.g., 10% in a suitable vehicle)

-

Vehicle control

-

Calipers for measuring skin thickness

-

Psoriasis Area and Severity Index (PASI) scoring system adapted for mice

Procedure:

-

Shave the dorsal skin of the mice one day before the start of the experiment.

-

Apply a daily dose of imiquimod cream to the shaved back and one ear for 5-7 consecutive days to induce psoriasis-like skin inflammation.

-

Beginning on the first or second day of imiquimod application, apply a daily topical dose of Ripk1-IN-19 or vehicle to the inflamed skin.

-

Monitor the severity of the skin inflammation daily using a modified PASI score, evaluating erythema (redness), scaling, and induration (thickness).

-

Measure the thickness of the ear and a fold of the dorsal skin daily using calipers.

-

At the end of the experiment, euthanize the mice and collect skin biopsies for histological analysis (e.g., H&E staining to assess epidermal thickness and immune cell infiltration).

-

Analyze the data for significant reductions in PASI scores, skin thickness, and histological markers of inflammation in the Ripk1-IN-19 treated group compared to the vehicle control group.

Signaling Pathways and Discovery Workflow

RIPK1 Signaling Pathways

RIPK1 is a multifaceted kinase that can initiate distinct downstream signaling cascades, leading to either cell survival and inflammation or programmed cell death in the form of apoptosis or necroptosis. The decision between these cellular fates is tightly regulated by post-translational modifications of RIPK1, primarily ubiquitination and phosphorylation.

Caption: RIPK1 signaling pathways initiated by TNFα binding to TNFR1.

Upon TNFα stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it is polyubiquitinated, leading to the activation of the NF-κB pathway and promoting cell survival and inflammation. Deubiquitination of RIPK1 can lead to its dissociation from Complex I and the formation of cytosolic death-inducing complexes. In the presence of active Caspase-8, Complex IIa is formed, leading to apoptosis. However, when Caspase-8 is inhibited, RIPK1 auto-phosphorylates and recruits RIPK3 to form the necrosome (Complex IIb), which in turn phosphorylates MLKL, leading to necroptosis. Ripk1-IN-19 selectively inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling cascades that lead to both apoptosis and necroptosis.

Discovery and Development Workflow of Ripk1-IN-19

The development of Ripk1-IN-19 followed a structured drug discovery process, beginning with the identification of a hit compound and progressing through systematic optimization to yield a potent and selective lead compound.

Caption: A logical workflow for the discovery and development of Ripk1-IN-19.

The process began with a high-throughput screen to identify initial hit compounds with activity against RIPK1. The identified hits then entered a hit-to-lead optimization phase, where medicinal chemistry efforts, likely guided by structure-based drug design, were employed to systematically modify the chemical scaffold. This iterative process aimed to improve the compound's potency (Structure-Activity Relationship), selectivity against other kinases, and its absorption, distribution, metabolism, and excretion (ADME) properties. This comprehensive optimization led to the identification of Ripk1-IN-19 as a lead compound with a desirable balance of potency, selectivity, and drug-like properties. The efficacy of Ripk1-IN-19 was then validated in relevant in vivo models of inflammatory diseases.

References

The Role of Ripk1-IN-19 in Necroptosis Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway that is implicated in a growing number of inflammatory and neurodegenerative diseases. Unlike apoptosis, necroptosis is a lytic form of cell death that can trigger an inflammatory response. A key regulator of this pathway is Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). The kinase activity of RIPK1 is a critical node in the decision between cell survival and death, making it a prime therapeutic target. This technical guide focuses on the role and mechanism of a selective RIPK1 inhibitor, Ripk1-IN-19, in the context of necroptosis signaling.

Ripk1-IN-19, also identified as compound 10b in its discovery publication, is a potent and selective inhibitor of RIPK1.[1][2] It has demonstrated significant protective effects in cellular and in vivo models of necroptosis-driven pathologies.[3] This document provides a comprehensive overview of Ripk1-IN-19, including its quantitative efficacy, detailed experimental protocols for its evaluation, and visual representations of the signaling pathways and experimental workflows involved.

Quantitative Data for Ripk1-IN-19

The following table summarizes the key quantitative metrics for Ripk1-IN-19, demonstrating its potency and selectivity as a RIPK1 inhibitor.

| Parameter | Value | Species/Cell Line | Assay Conditions | Reference |

| IC50 (RIPK1) | 15 nM | Not specified (in vitro kinase assay) | Not specified | [3] |

| EC50 (Necroptosis) | 47.8 pM | Human U937 cells | TNFα-induced necroptosis | [3] |

| EC50 (Necroptosis) | 75.3 pM | Murine J774A.1 cells | TNFα-induced necroptosis | [3] |

| EC50 (Necroptosis) | 10.2 pM | Murine L929 cells | TNFα-induced necroptosis | [3] |

| Kinase Selectivity | No obvious activity | RIPK2, RIPK3, RIPK4 | Not specified | [3] |

Signaling Pathways and Mechanism of Action

The necroptosis signaling cascade is initiated by various stimuli, most notably by the activation of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1). In a simplified view, upon TNFα binding, a signaling complex is formed that can lead to either cell survival via NF-κB activation or cell death. When caspase-8 is inhibited, RIPK1 kinase activity is unleashed, leading to the recruitment and activation of RIPK3. This RIPK1-RIPK3 complex, termed the necrosome, then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to its rupture and subsequent cell death.

Ripk1-IN-19 exerts its inhibitory effect by directly targeting the kinase activity of RIPK1.[1][2] By inhibiting RIPK1 phosphorylation, it prevents the downstream activation of RIPK3 and MLKL, thereby blocking the necroptotic cascade.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role and efficacy of Ripk1-IN-19 in necroptosis signaling.

In Vitro RIPK1 Kinase Assay

This protocol describes a general method to measure the kinase activity of RIPK1 and the inhibitory potential of compounds like Ripk1-IN-19. A common method is the ADP-Glo™ Kinase Assay.[4][5][6]

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

DTT (optional)

-

Ripk1-IN-19 (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

96-well or 384-well white plates

-

Luminometer

Procedure:

-

Prepare the kinase reaction master mix containing kinase assay buffer, ATP, and MBP substrate.

-

Add the test inhibitor (Ripk1-IN-19) at various concentrations to the wells of the plate. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding the diluted RIPK1 enzyme to the wells.

-

Incubate the plate at 30°C for a specified time (e.g., 50 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for another 45 minutes.

-

Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the IC50 value for Ripk1-IN-19 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Necroptosis Assay

This protocol details the induction and assessment of necroptosis in cell culture to evaluate the protective effects of Ripk1-IN-19.[7][8][9]

Materials:

-

Cell lines susceptible to necroptosis (e.g., human U937, murine L929, or J774A.1)

-

Cell culture medium and supplements

-

TNFα (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., BV6 or SM-164)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Ripk1-IN-19

-

Cell viability reagent (e.g., CellTiter-Glo®, SYTOX Green, or Propidium Iodide)

-

Microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of Ripk1-IN-19 for 1-2 hours.

-

Induce necroptosis by adding a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor (a common combination is referred to as TSZ). The final concentrations will need to be optimized for each cell line (e.g., for some cell lines, 10-100 ng/mL TNFα, 100 nM Smac mimetic, and 20 µM z-VAD-fmk are used).

-

Include appropriate controls: untreated cells, cells treated with vehicle, and cells treated with the necroptosis-inducing cocktail without the inhibitor.

-

Incubate the cells for a period sufficient to induce cell death (e.g., 8-24 hours).

-

Assess cell viability using a chosen method:

-

CellTiter-Glo®: Measures ATP levels, which are indicative of cell viability.

-

SYTOX Green/Propidium Iodide Staining: These dyes are impermeable to live cells but stain the nucleic acids of dead cells with compromised membrane integrity. Fluorescence can be measured with a plate reader or by flow cytometry.[10][11]

-

-

Calculate the percentage of cell death inhibition and determine the EC50 value for Ripk1-IN-19.

Western Blot Analysis of Necroptosis Signaling

This protocol is for detecting the phosphorylation status of key proteins in the necroptosis pathway to confirm the mechanism of action of Ripk1-IN-19.

Materials:

-

Cells treated as in the cellular necroptosis assay.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

After treating the cells with the necroptosis stimuli and Ripk1-IN-19 for an appropriate time (e.g., 2-8 hours), wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Analyze the band intensities to determine the effect of Ripk1-IN-19 on the phosphorylation of RIPK1, RIPK3, and MLKL.

Conclusion

Ripk1-IN-19 is a highly potent and selective inhibitor of RIPK1 kinase activity, effectively blocking the necroptotic cell death pathway. Its picomolar efficacy in cellular assays and demonstrated in vivo activity make it a valuable research tool and a promising lead compound for the development of therapeutics for a range of inflammatory and neurodegenerative diseases where necroptosis is a key pathological driver. The experimental protocols provided in this guide offer a robust framework for the investigation of Ripk1-IN-19 and other RIPK1 inhibitors in the context of necroptosis signaling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. From Hit to Lead: Structure-Based Optimization of Novel Selective Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. RIPK1 Kinase Enzyme System [promega.com]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

understanding the chemical structure of Ripk1-IN-19

An In-Depth Technical Guide to the Chemical Structure and Activity of Ripk1-IN-19

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ripk1-IN-19, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It includes a detailed summary of its chemical properties, biological activity, and the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for professionals engaged in inflammation research and the development of novel therapeutics targeting necroptosis and other RIPK1-mediated signaling pathways.

Chemical Structure and Properties

Ripk1-IN-19 is a small molecule inhibitor designed for high selectivity towards RIPK1.

-

IUPAC Name: (Not publicly available)

-

CAS Number: 2763831-43-0

-

Molecular Formula: (Not publicly available)

-

Molecular Weight: (Not publicly available)

(Note: Specific structural details beyond its classification as a selective RIPK1 inhibitor are proprietary and not fully disclosed in public literature.)

Quantitative Biological Activity

Ripk1-IN-19 demonstrates potent inhibition of RIPK1 kinase activity and effectively protects against necroptotic cell death in various cell lines. Its selectivity profile indicates minimal activity against other members of the RIP kinase family.[1]

| Parameter | Species | Value | Assay Type / Cell Line | Reference |

| IC50 (RIPK1) | Human | 15 nM | In vitro kinase assay | [1] |

| EC50 (Necroptosis) | Human | 47.8 pM | TNFα-induced necroptosis in U937 cells | [1] |

| EC50 (Necroptosis) | Murine | 75.3 pM | TNFα-induced necroptosis in J774A.1 cells | [1] |

| EC50 (Necroptosis) | Murine | 10.2 pM | TNFα-induced necroptosis in L929 cells | [1] |

| Selectivity (RIPK2) | N/A | No obvious activity | In vitro kinase assay | [1] |

| Selectivity (RIPK3) | N/A | No obvious activity | In vitro kinase assay | [1] |

| Selectivity (RIPK4) | N/A | No obvious activity | In vitro kinase assay | [1] |

Signaling Pathway of RIPK1 in Necroptosis

RIPK1 is a critical serine/threonine kinase that functions as a central node in cell death and survival signaling pathways initiated by tumor necrosis factor receptor 1 (TNFR1).[2][3] Under conditions that inhibit apoptosis, RIPK1 kinase activity can trigger a form of programmed necrosis called necroptosis. This pathway involves the sequential activation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein.[4][5]

Caption: RIPK1-mediated necroptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize RIPK1 inhibitors like Ripk1-IN-19.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphotransferase reaction.

Materials:

-

Recombinant human RIPK1 enzyme (e.g., BPS Bioscience, #79560)[6]

-

Kinase substrate: Myelin Basic Protein (MBP)[6]

-

ATP solution (500 µM)[6]

-

Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[7]

-

Ripk1-IN-19 or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[6]

-

White, opaque 96-well plates

Workflow Diagram:

Caption: Workflow for an in vitro RIPK1 kinase inhibition assay.

Procedure:

-

Prepare serial dilutions of Ripk1-IN-19 in Kinase Assay Buffer.

-

To the wells of a 96-well plate, add 5 µL of the diluted inhibitor. For control wells, add 5 µL of buffer (for no-inhibitor control) or a known inhibitor (positive control).

-

Add 20 µL of a solution containing the RIPK1 enzyme diluted in Kinase Assay Buffer.

-

Pre-incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.[8][9]

-

Initiate the kinase reaction by adding 25 µL of a solution containing ATP and MBP substrate diluted in Kinase Assay Buffer. The final reaction volume is 50 µL.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes any unconsumed ATP.

-

Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP and subsequently generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell-Based Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptosis induced by TNFα in the presence of a pan-caspase inhibitor.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs) or other suitable cell lines (e.g., U937, HT-29)[8][9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Human or mouse TNFα (e.g., 20 ng/mL final concentration)[8][9]

-

Pan-caspase inhibitor: z-VAD-fmk (50 µM final concentration)[8][9]

-

Ripk1-IN-19 or other test compounds

-

Cell viability/death reagent: Sytox™ Green (or similar membrane-impermeant DNA dye)

-

96-well clear-bottom cell culture plates

Procedure:

-

Seed MEFs in a 96-well plate at a density of approximately 300,000 cells/well and allow them to adhere overnight.[8][9]

-

The next day, prepare serial dilutions of Ripk1-IN-19 in cell culture medium.

-

Pre-treat the cells by adding the diluted compounds to the wells. Also add the pan-caspase inhibitor z-VAD-fmk to all wells designated for necroptosis induction.[8][9]

-

Induce necroptosis by adding TNFα to the appropriate wells. Include untreated and vehicle-treated controls.

-

Add the Sytox Green reagent to all wells according to the manufacturer's protocol.

-

Measure cell death by reading the fluorescence of Sytox Green on a plate reader (Excitation/Emission ~485/520 nm). Fluorescence intensity is directly proportional to the number of necroptotic cells with compromised membrane integrity.

-

Calculate EC50 values by plotting the percentage of cell death inhibition against the logarithm of the inhibitor concentration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RIPK1 - Wikipedia [en.wikipedia.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

The Impact of Ripk1-IN-19 on the RIPK1/RIPK3/MLKL Necroptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling target for therapeutic intervention in a range of human diseases. Necroptosis, a form of regulated necrosis, is a key pathway driven by the kinase activity of RIPK1. This pathway involves the sequential activation of RIPK1, RIPK3, and the mixed lineage kinase domain-like (MLKL) protein. Ripk1-IN-19 is a potent and selective small molecule inhibitor of RIPK1 kinase activity. This technical guide provides an in-depth analysis of Ripk1-IN-19's mechanism of action and its impact on the RIPK1/RIPK3/MLKL signaling cascade. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the pertinent biological pathways and experimental workflows.

Introduction to the RIPK1/RIPK3/MLKL Pathway

Necroptosis is a lytic, pro-inflammatory form of programmed cell death.[1][2] Unlike apoptosis, it is independent of caspase activity and is characterized by cell swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs).[3] The core of the necroptosis signaling machinery consists of three key proteins: RIPK1, RIPK3, and MLKL.[4]

Under specific cellular conditions, such as stimulation by tumor necrosis factor-alpha (TNFα) in the absence of caspase-8 activity, RIPK1 is activated through autophosphorylation.[5] This activation leads to the recruitment of RIPK3 via their respective RIP homotypic interaction motifs (RHIMs), forming a functional amyloid-like signaling complex known as the necrosome.[6] Within the necrosome, RIPK1 and RIPK3 trans-phosphorylate each other, leading to the full activation of RIPK3 kinase.[3] Activated RIPK3 then phosphorylates the pseudokinase MLKL.[7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores that disrupt membrane integrity, leading to cell lysis and the release of inflammatory cellular contents.[8][9]

Ripk1-IN-19: A Potent and Selective RIPK1 Inhibitor

Ripk1-IN-19 is a selective inhibitor of RIPK1 kinase activity with a reported half-maximal inhibitory concentration (IC50) of 15 nM.[10][11] It demonstrates high selectivity for RIPK1, with no significant activity observed against other closely related kinases such as RIPK2, RIPK3, and RIPK4.[10][12] This selectivity is crucial for minimizing off-target effects in therapeutic applications.

The inhibitory action of Ripk1-IN-19 on RIPK1 kinase activity effectively blocks the initial step of the necroptotic cascade. By preventing the autophosphorylation of RIPK1, Ripk1-IN-19 inhibits the formation of the necrosome and the subsequent activation of RIPK3 and MLKL.[10] Studies have shown that Ripk1-IN-19 effectively inhibits the phosphorylation of RIPK1, RIPK3, and MLKL in a dose-dependent manner, with inhibitory effects observed in the nanomolar range (0.03-300 nM).[10]

Quantitative Data Summary

The following tables summarize the available quantitative data for Ripk1-IN-19, providing a clear overview of its potency and cellular efficacy.

| Parameter | Value | Reference |

| IC50 (RIPK1 Kinase Activity) | 15 nM | [10][11] |

Table 1: In Vitro Inhibitory Activity of Ripk1-IN-19

| Cell Line | Cell Type | EC50 (Necroptosis Inhibition) | Reference |

| U937 | Human monocytic | 47.8 pM | [10] |

| J774A.1 | Mouse macrophage | 75.3 pM | [10] |

| L929 | Mouse fibrosarcoma | 10.2 pM | [10] |

Table 2: Cellular Efficacy of Ripk1-IN-19 in Necroptosis Assays

Signaling Pathway and Inhibitor Action

The following diagram illustrates the RIPK1/RIPK3/MLKL signaling pathway and the point of intervention for Ripk1-IN-19.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the impact of Ripk1-IN-19 on the RIPK1/RIPK3/MLKL pathway.

In Vitro RIPK1 Kinase Assay

This assay measures the direct inhibitory effect of Ripk1-IN-19 on the kinase activity of RIPK1.

Materials:

-

Recombinant human RIPK1 enzyme (BPS Bioscience, Cat. No. 100411)[13]

-

Myelin Basic Protein (MBP) substrate (BPS Bioscience, Cat. No. 78514)[13]

-

ATP (BPS Bioscience, Cat. No. 79686)[13]

-

Kinase assay buffer (BPS Bioscience, Cat. No. 79334)[13]

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

Ripk1-IN-19

-

96-well white microplates

Procedure:

-

Prepare a master mixture containing kinase assay buffer, ATP, and MBP substrate.

-

Add 12.5 µL of the master mixture to each well of a 96-well plate.

-

Add 2.5 µL of serially diluted Ripk1-IN-19 or vehicle (DMSO) to the appropriate wells.

-

Thaw the RIPK1 enzyme on ice and dilute to the desired concentration in kinase assay buffer.

-

Initiate the reaction by adding 10 µL of diluted RIPK1 enzyme to each well.

-

Incubate the plate at 30°C for 50 minutes.[13]

-

Add 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 45 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well and incubate at room temperature for another 45 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of Ripk1-IN-19 and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Protein Phosphorylation

This protocol details the detection of phosphorylated RIPK1, RIPK3, and MLKL in cell lysates to assess the cellular activity of Ripk1-IN-19.

References

- 1. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor Interacting Protein Kinases 1/3: The Potential Therapeutic Target for Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | RIPK3 phosphorylates MLKL [reactome.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biocat.com [biocat.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of Ripk1-IN-19

Audience: Researchers, scientists, and drug development professionals.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that regulate inflammation and cell death, including apoptosis and necroptosis. Its kinase activity is a key driver in various inflammatory diseases. Ripk1-IN-19 is a potent and selective inhibitor of RIPK1, offering a valuable tool for studying its role in these pathways and as a potential therapeutic agent. These application notes provide detailed protocols for the in vitro characterization of Ripk1-IN-19, focusing on its biochemical activity, cellular function in necroptosis, and target engagement.

Data Presentation

Table 1: Biochemical and Cellular Activity of Ripk1-IN-19

| Assay Type | Key Parameter | Ripk1-IN-19 | Description |

| Biochemical Kinase Assay | IC₅₀ | 15 nM[1] | Concentration of Ripk1-IN-19 required to inhibit 50% of RIPK1 kinase activity in a purified enzyme system. |

| Cellular Necroptosis Assay | EC₅₀ | 47.8 pM (U937 cells)[1] | Concentration of Ripk1-IN-19 required to protect 50% of U937 cells from TNFα-induced necroptosis. |

| 75.3 pM (J774A.1 cells)[1] | Concentration of Ripk1-IN-19 required to protect 50% of J774A.1 cells from TNFα-induced necroptosis. | ||

| 10.2 pM (L929 cells)[1] | Concentration of Ripk1-IN-19 required to protect 50% of L929 cells from TNFα-induced necroptosis. |

Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the TNFα-induced necroptosis pathway and the point of inhibition by Ripk1-IN-19.

Caption: RIPK1 signaling pathway and inhibition by Ripk1-IN-19.

Experimental Protocols

Biochemical RIPK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of purified recombinant RIPK1 by measuring the amount of ADP produced.

Experimental Workflow:

Caption: Workflow for the RIPK1 ADP-Glo™ kinase assay.

Methodology:

-

Reagent Preparation:

-

Thaw 5x Kinase assay buffer, ATP, and RIPK1 substrate (Myelin Basic Protein, MBP).

-

Prepare a master mix containing 5x Kinase assay buffer, ATP (final concentration of 10 µM is a good starting point), and MBP substrate.

-

Prepare serial dilutions of Ripk1-IN-19 in 1x Kinase assay buffer. Ensure the final DMSO concentration is ≤1%.

-

Dilute recombinant human RIPK1 enzyme to the desired concentration (e.g., 10 ng/µl) in 1x Kinase assay buffer.

-

-

Assay Procedure (96-well format):

-

Add 12.5 µl of the master mixture to each well.

-

Add 2.5 µl of the Ripk1-IN-19 dilutions or vehicle (for positive and negative controls) to the appropriate wells.

-

To initiate the kinase reaction, add 10 µl of the diluted RIPK1 enzyme to all wells except the "blank" controls. Add 10 µl of 1x Kinase assay buffer to the blank wells.

-

Shake the plate gently and incubate at 30°C for 50 minutes.

-

-

Detection:

-

Add 25 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 50 µl of Kinase Detection Reagent to each well. Incubate at room temperature for another 45 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the blank values from all other readings.

-

Calculate the percent inhibition for each Ripk1-IN-19 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Necroptosis Assay

This assay measures the ability of Ripk1-IN-19 to protect cells from necroptosis induced by a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor.

Experimental Workflow:

Caption: Workflow for the cellular necroptosis assay.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line (e.g., human HT-29 colon adenocarcinoma, human U937 monocytes, or mouse L929 fibrosarcoma) in the recommended medium.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment and Necroptosis Induction:

-

Prepare serial dilutions of Ripk1-IN-19 in cell culture medium.

-

Pre-treat the cells with the Ripk1-IN-19 dilutions for 1 hour.

-

Prepare a cocktail to induce necroptosis containing TNFα (e.g., 10-100 ng/ml), a SMAC mimetic (e.g., birinapant or SM-164 at 10-100 nM), and a pan-caspase inhibitor (e.g., z-VAD-FMK at 20 µM). The combination of these reagents is often referred to as TSZ.[2][3]

-

Add the necroptosis-inducing cocktail to the wells and incubate for a period sufficient to induce cell death (typically 18-24 hours).

-

-

Viability Measurement:

-

Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Follow the manufacturer's instructions for the chosen viability assay.

-

-

Data Analysis:

-

Normalize the viability data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability).

-

Plot the percent viability against the logarithm of the Ripk1-IN-19 concentration and determine the EC₅₀ value.

-

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify that a compound binds to its intended target within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Experimental Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Methodology:

-

Cell Treatment:

-

Treat cultured cells (e.g., HT-29) with a saturating concentration of Ripk1-IN-19 or vehicle (DMSO) for 1 hour.

-

-

Thermal Denaturation:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble proteins from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Detection:

-

Collect the supernatant (soluble fraction).

-

Determine the amount of soluble RIPK1 in each sample using a sensitive detection method such as Western blotting or a specific ELISA.

-

-

Data Analysis:

-

Quantify the RIPK1 signal at each temperature for both the vehicle- and Ripk1-IN-19-treated samples.

-

Normalize the data to the signal at the lowest temperature (or unheated control).

-

Plot the percentage of soluble RIPK1 against the temperature to generate "melt curves". A shift in the melt curve to higher temperatures in the presence of Ripk1-IN-19 indicates target engagement. An isothermal dose-response experiment can also be performed at a fixed temperature to determine the EC₅₀ for target engagement.

-

Immunoprecipitation of RIPK1 for Phosphorylation Analysis

This protocol allows for the assessment of Ripk1-IN-19's effect on RIPK1 phosphorylation in a cellular context.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells (e.g., MEFs or macrophages) with TNFα to induce RIPK1 phosphorylation, in the presence or absence of Ripk1-IN-19.

-

Lyse the cells in a suitable lysis buffer (e.g., containing NP-40 and Triton X-100) supplemented with protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the cleared lysates with an anti-RIPK1 antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specific binding.

-

-

Western Blot Analysis:

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against phosphorylated RIPK1 (e.g., pS166) and total RIPK1 to assess the inhibition of phosphorylation by Ripk1-IN-19.

-

By employing these detailed protocols, researchers can effectively characterize the in vitro activity of Ripk1-IN-19, confirming its biochemical potency, its efficacy in a cellular model of necroptosis, and its direct engagement with the RIPK1 target in cells.

References

Application Notes: Using Ripk1-IN-19 in Cell-Based Necroptosis Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Necroptosis is a regulated form of necrotic cell death critical in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway that results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[1][3][4]

The central regulator of necroptosis is the Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[1][2] Under conditions where apoptosis is blocked, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) lead to the activation of RIPK1's kinase domain.[4] This initiates a signaling cascade involving RIPK3 and the mixed-lineage kinase domain-like (MLKL) protein, culminating in the formation of the "necrosome" complex and subsequent cell lysis.[1][5][6] Given its pivotal role, RIPK1 has emerged as a key therapeutic target for diseases driven by excessive necroptotic cell death.[1][2]

Ripk1-IN-19 is a potent and selective small molecule inhibitor of RIPK1 kinase activity. These application notes provide a comprehensive guide to utilizing Ripk1-IN-19 in cell-based assays to study and quantify the inhibition of necroptosis.

Mechanism of Action of Ripk1-IN-19

Ripk1-IN-19 functions as a direct inhibitor of the kinase activity of RIPK1. The kinase function of RIPK1 is essential for its role in initiating necroptosis.[1][5] Upon stimulation (e.g., by TNF-α) in an apoptosis-deficient context (e.g., in the presence of a pan-caspase inhibitor like zVAD-fmk), RIPK1 undergoes autophosphorylation at key residues such as Serine 166, a hallmark of its activation.[1][5] Activated RIPK1 then recruits and phosphorylates RIPK3.

Ripk1-IN-19 binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation. By blocking this initial, critical step, Ripk1-IN-19 effectively halts the entire downstream necroptotic signaling cascade, preventing the recruitment of RIPK3, the phosphorylation of MLKL, and ultimately, cell death.

Mandatory Visualizations

Caption: Necroptosis signaling pathway and the inhibitory action of Ripk1-IN-19.

Data Presentation

The potency of Ripk1-IN-19 can be compared with other known RIPK1 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

| Compound | Target | IC50 (nM) | Cell Line | Necroptosis Induction Method | Reference |

| Ripk1-IN-19 | RIPK1 | 2.5 | MEFs | hTNF + zVAD.fmk | --INVALID-LINK-- |

| GSK'481 | RIPK1 | 10 | U937 | TNF + zVAD.fmk | --INVALID-LINK-- |

| Necrostatin-1s | RIPK1 | ~20 | Jurkat | TNFα | --INVALID-LINK-- |

| PK68 | RIPK1 | ~90 | HT-29 | TSZ | --INVALID-LINK-- |

MEFs: Mouse Embryonic Fibroblasts; hTNF: human Tumor Necrosis Factor; zVAD.fmk: pan-caspase inhibitor; TSZ: TNFα, Smac mimetic, zVAD.fmk.

Experimental Protocols

This section provides a detailed protocol for a cell-based necroptosis assay using Ripk1-IN-19. The protocol is generalized for adherent cell lines known to be susceptible to necroptosis (e.g., human HT-29, mouse L929, or MEFs). Optimization for specific cell lines and suspension cells (e.g., U937, Jurkat) may be required.

Materials and Reagents

-

Cell Line: Necroptosis-competent cell line (e.g., HT-29, L929, MEFs). Ensure cells express RIPK1, RIPK3, and MLKL. Some cancer cell lines exhibit epigenetic silencing of RIPK3 and are resistant.[7]

-

Culture Medium: Appropriate complete medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Ripk1-IN-19: Prepare a 10 mM stock solution in DMSO. Store at -20°C or -80°C.

-

Necroptosis Inducers:

-

Human or Mouse TNF-α (stock at 10-20 µg/mL).

-

Smac mimetic (e.g., Birinapant, LCL161; stock at 1-10 mM in DMSO).

-

Pan-caspase inhibitor (e.g., zVAD-fmk; stock at 20-50 mM in DMSO).

-

-

Assay Plates: 96-well or 384-well clear-bottom, tissue culture-treated plates (white plates for luminescence assays).

-

Assay Reagents (select one or more):

-

For Viability: CellTiter-Glo® Luminescent Cell Viability Assay.

-

For Necrosis/Membrane Rupture: SYTOX™ Green Nucleic Acid Stain, Propidium Iodide (PI), or Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit.

-

-

Instrumentation: Plate reader (luminescence, fluorescence), flow cytometer, or high-content imaging system.

Experimental Workflow

Caption: Workflow for a cell-based necroptosis inhibition assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay (e.g., 5,000-20,000 cells/well).

-

Incubate overnight (18-24 hours) at 37°C, 5% CO2.

-

-

Compound Preparation and Pre-treatment:

-

Prepare serial dilutions of Ripk1-IN-19 in culture medium. A typical final concentration range for an IC50 curve would be 0.1 nM to 1 µM.

-

Include the following controls on each plate:

-

Vehicle Control (Untreated): Cells with medium + DMSO (at the highest concentration used for the inhibitor).

-

Necroptosis Control (Maximum Death): Cells treated with necroptosis inducers + DMSO.

-

-

Carefully remove the old medium from the cells and add the medium containing the diluted Ripk1-IN-19 or controls.

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

Induction of Necroptosis:

-

Prepare a concentrated stock of the necroptosis-inducing cocktail (e.g., TNFα, Smac mimetic, zVAD-fmk).

-

Add the cocktail to all wells except the untreated vehicle control.

-

Example Final Concentrations:

-

Note: These concentrations should be optimized for your specific cell line.

-

-

Incubation:

-

Incubate the plate for a period sufficient to induce significant cell death in the necroptosis control group. This is cell-line dependent and can range from 6 to 24 hours.

-

-

Assay Readout and Data Analysis:

-

Method A: Cell Viability (CellTiter-Glo):

-

Equilibrate the plate and reagent to room temperature.

-

Add CellTiter-Glo reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence on a plate reader.

-

-

Method B: Membrane Permeability (SYTOX Green):

-

Add SYTOX Green to the culture medium at the recommended concentration.

-

Incubate for 15-30 minutes at 37°C.

-

Read fluorescence (Excitation ~485 nm, Emission ~520 nm). This can also be performed in real-time on a kinetic plate reader or imager.

-

-

Data Analysis:

-

Normalize the data. Set the average signal from the vehicle control (untreated) as 100% viability and the necroptosis control as 0% viability.

-

Calculate the "% Inhibition" for each Ripk1-IN-19 concentration.

-

Plot the % Inhibition against the log of the inhibitor concentration.

-

Use a non-linear regression (four-parameter variable slope) to fit the curve and determine the IC50 value.

-

-

Confirmation by Western Blot (Optional but Recommended)

To confirm that Ripk1-IN-19 is acting on-target, you can assess the phosphorylation status of key necroptosis proteins.

-

Scale up the experiment in a 6-well or 12-well plate format.

-

Treat cells with a high and low concentration of Ripk1-IN-19 alongside controls.

-

Lyse the cells at an early time point (e.g., 2-4 hours post-induction) before widespread cell death occurs.

-

Perform SDS-PAGE and Western blot analysis using antibodies against:

-

Phospho-RIPK1 (Ser166)

-

Total RIPK1

-

Phospho-MLKL (Ser358)

-

Total MLKL

-

Loading control (e.g., GAPDH, β-Actin)

-

-

A successful experiment will show that Ripk1-IN-19 treatment reduces the levels of p-RIPK1 and p-MLKL in a dose-dependent manner.

References

- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 3. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blossombio.com [blossombio.com]

- 7. jitc.bmj.com [jitc.bmj.com]

Application Notes and Protocols for Ripk1-IN-19 in an Imiquimod-Induced Psoriasis Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ripk1-IN-19, a selective RIPK1 inhibitor, in the widely utilized imiquimod (IMQ)-induced psoriasis mouse model. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of RIPK1 inhibition in psoriasis and other inflammatory skin diseases.

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disorder characterized by hyperproliferation of keratinocytes, immune cell infiltration, and increased production of pro-inflammatory cytokines. Receptor-interacting protein kinase 1 (RIPK1) has emerged as a key regulator of inflammation and cell death pathways, including necroptosis, which is implicated in the pathogenesis of psoriasis.[1] Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for inflammatory diseases.[2]

Ripk1-IN-19 is a selective and potent inhibitor of RIPK1 with an IC50 of 15 nM.[2] It has demonstrated protective activity in preclinical models of inflammation, including the imiquimod-induced psoriasis model.[2] This document outlines the protocols for inducing psoriasis-like skin inflammation in mice using imiquimod and for evaluating the efficacy of Ripk1-IN-19.

Data Presentation

While it has been reported that topical administration of 10% Ripk1-IN-19 ameliorates psoriasis-like skin symptoms by reducing skin scaling and thickening in the imiquimod-induced psoriasis model, specific quantitative data from the primary literature is not publicly available at this time.[2] The following tables are provided as templates for data collection and presentation. For illustrative purposes, representative data from studies using other RIPK1 inhibitors in similar models may be included with a clear disclaimer.

Table 1: Effect of Ripk1-IN-19 on Ear Thickness in Imiquimod-Induced Psoriasis Model

| Treatment Group | Day 0 (mm) | Day 1 (mm) | Day 2 (mm) | Day 3 (mm) | Day 4 (mm) | Day 5 (mm) | Day 6 (mm) |

| Naive (No Treatment) | Data | Data | Data | Data | Data | Data | Data |

| Vehicle + Imiquimod | Data | Data | Data | Data | Data | Data | Data |

| Ripk1-IN-19 + Imiquimod | Data | Data | Data | Data | Data | Data | Data |

| Positive Control (e.g., Clobetasol) + Imiquimod | Data | Data | Data | Data | Data | Data | Data |

Note: Data for Ripk1-IN-19 is not currently available in the public domain. Researchers should populate this table with their own experimental data.

Table 2: Effect of Ripk1-IN-19 on Psoriasis Area and Severity Index (PASI) Score

| Treatment Group | Erythema Score (0-4) | Scaling Score (0-4) | Thickness Score (0-4) | Total PASI Score (0-12) |

| Naive (No Treatment) | Data | Data | Data | Data |

| Vehicle + Imiquimod | Data | Data | Data | Data |

| Ripk1-IN-19 + Imiquimod | Data | Data | Data | Data |

| Positive Control (e.g., Clobetasol) + Imiquimod | Data | Data | Data | Data |

Note: PASI scoring is a standard method for assessing the severity of psoriasis-like lesions in the imiquimod model.[3][4] Data for Ripk1-IN-19 is not currently available. Researchers should populate this table with their own experimental data.

Table 3: Effect of Ripk1-IN-19 on Pro-inflammatory Cytokine Levels in Skin Tissue

| Treatment Group | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) | TNF-α (pg/mg tissue) | IL-17A (pg/mg tissue) | IL-23 (pg/mg tissue) |

| Naive (No Treatment) | Data | Data | Data | Data | Data |

| Vehicle + Imiquimod | Data | Data | Data | Data | Data |

| Ripk1-IN-19 + Imiquimod | Data | Data | Data | Data | Data |

| Positive Control (e.g., Clobetasol) + Imiquimod | Data | Data | Data | Data | Data |

Note: Cytokine analysis is a crucial endpoint for understanding the mechanism of action.[3] Data for Ripk1-IN-19 is not currently available. Researchers should populate this table with their own experimental data.

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model

This protocol is adapted from established methods for inducing psoriasis-like skin inflammation in mice.[3][5][6]

Materials:

-

8-12 week old BALB/c or C57BL/6 mice

-

Imiquimod cream (5%) (e.g., Aldara™)

-

Vehicle control cream (e.g., Vaseline Lanette cream)

-

Electric shaver

-

Calipers for measuring ear thickness

-

Anesthesia (e.g., isoflurane)

-

Ripk1-IN-19 formulated for topical or systemic administration

-

Positive control drug (e.g., clobetasol propionate 0.05% cream)

Procedure:

-

Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.

-

Hair Removal: Anesthetize the mice and shave a small area of the dorsal skin (approximately 2x3 cm). Allow the mice to recover for 24 hours.

-

Baseline Measurements: Before the first application, measure and record the baseline ear thickness of both ears using a caliper.

-

Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 5-7 consecutive days.[5] The left ear can serve as an untreated internal control.

-

Treatment Administration:

-

Topical: Apply the vehicle, Ripk1-IN-19, or positive control cream to the imiquimod-treated areas (back and right ear) a few hours before or after the imiquimod application, according to the study design.

-

Systemic: Administer the vehicle or Ripk1-IN-19 via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.

-

-

Daily Monitoring and Scoring:

-

Monitor the body weight of the mice daily.

-

Measure the thickness of both ears daily using a caliper.

-

Score the severity of the skin inflammation on the dorsal skin daily using the Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and thickness on a scale of 0-4 for each parameter (total score 0-12).[4]

-

-

Endpoint and Sample Collection:

-

At the end of the experiment (e.g., day 6 or 8), euthanize the mice.

-

Collect skin biopsies from the treated dorsal skin and both ears for histological analysis and cytokine measurement.

-

Collect spleens and measure their weight as an indicator of systemic inflammation.

-

Histological Analysis

-

Fix skin samples in 10% neutral buffered formalin.

-

Embed the fixed tissues in paraffin and section them.

-

Stain the sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), presence of parakeratosis, and immune cell infiltration.

-

Immunohistochemistry can be performed to detect specific immune cell markers (e.g., CD3 for T cells, Ly6G for neutrophils) or markers of proliferation (e.g., Ki67).

Cytokine Analysis

-

Homogenize skin samples in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the homogenates and collect the supernatants.

-

Measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IL-17A, IL-23) in the supernatants using ELISA or a multiplex bead-based immunoassay.

Visualizations

Caption: RIPK1 Signaling Pathway and Point of Inhibition by Ripk1-IN-19.

Caption: Experimental Workflow for Imiquimod-Induced Psoriasis Model.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recombinant programmed cell death 1 inhibits psoriatic inflammation in imiquimod‑treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring the Potency of Ripk1-IN-19: A Detailed Application Note and Protocol for IC50 Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including necroptosis and apoptosis.[1] Its pivotal role in various pathological conditions, such as inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury, has made it a prime target for therapeutic intervention. Ripk1-IN-19 is a selective inhibitor of RIPK1 with a reported IC50 value of 15 nM.[2] This application note provides detailed protocols for determining the IC50 value of Ripk1-IN-19, a crucial step in characterizing its potency and advancing its potential as a therapeutic agent.

The following sections will detail both a biochemical and a cell-based assay to measure the inhibitory activity of Ripk1-IN-19. A biochemical assay, such as the ADP-Glo™ Kinase Assay, directly measures the inhibition of the purified RIPK1 enzyme. In contrast, a cell-based necroptosis assay provides insights into the compound's efficacy within a more physiologically relevant cellular context.

Data Presentation: Comparative Potency of RIPK1 Inhibitors

To provide context for the potency of Ripk1-IN-19, the following table summarizes the IC50 values of several well-characterized RIPK1 inhibitors. This data is essential for benchmarking new compounds and understanding the structure-activity relationships of RIPK1 inhibitors.

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| Ripk1-IN-19 | 15 | Biochemical | [2] |

| Necrostatin-1 (Nec-1) | ~180-490 | Cell-based | [3] |

| GSK'772 | ~0.13 | Biochemical | [4] |

| GSK'547 | ~5.6 | Biochemical | [3] |

| RIPA-56 | ~13 | Cell-based | [3] |

Experimental Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay for RIPK1

This protocol describes the determination of the IC50 value of Ripk1-IN-19 against purified human RIPK1 kinase using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant human RIPK1 enzyme (e.g., SignalChem)

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Ripk1-IN-19

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

DMSO

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of Ripk1-IN-19 in DMSO.

-

Perform serial dilutions of the Ripk1-IN-19 stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

-

Further dilute these intermediate concentrations in Kinase Buffer to the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

-

Kinase Reaction:

-

Prepare a master mix containing the RIPK1 enzyme and MBP substrate in Kinase Buffer. The optimal concentrations of the enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

-

Add 5 µL of the diluted Ripk1-IN-19 or DMSO (as a vehicle control) to the wells of the assay plate.

-

Initiate the kinase reaction by adding 5 µL of the RIPK1/MBP master mix to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The data is typically plotted with the logarithm of the inhibitor concentration on the x-axis and the percentage of inhibition on the y-axis.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.[5][6]

-

Cell-Based Assay: TNF-α-Induced Necroptosis in HT-29 Cells

This protocol outlines a method to determine the cellular potency of Ripk1-IN-19 by measuring its ability to inhibit necroptosis in the human colon adenocarcinoma cell line, HT-29.

Materials:

-

HT-29 cells

-

DMEM or McCoy's 5A medium supplemented with 10% FBS and antibiotics

-

Human TNF-α

-

Smac mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

Ripk1-IN-19

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

-

96-well clear-bottom, white-walled plates

-

Standard cell culture equipment

Procedure:

-

Cell Seeding:

-

Seed HT-29 cells in a 96-well plate at a density of 10,000-20,000 cells per well.

-

Incubate the cells at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Ripk1-IN-19 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Ripk1-IN-19.

-

Include a vehicle control (DMSO) and a positive control (a known RIPK1 inhibitor like Necrostatin-1).

-

Pre-incubate the cells with the inhibitor for 1-2 hours.

-

-

Induction of Necroptosis:

-

Prepare a solution containing TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) in cell culture medium.

-

Add this necroptosis-inducing cocktail to the wells containing the cells and inhibitor.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated, non-stimulated cells (100% viability) and the vehicle-treated, necroptosis-induced cells (0% protection).

-

Plot the percentage of protection against the logarithm of the Ripk1-IN-19 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

RIPK1 Signaling Pathway

Caption: RIPK1 signaling pathway leading to NF-κB activation, apoptosis, or necroptosis.

Experimental Workflow for IC50 Determination

Caption: General experimental workflow for determining the IC50 value of an inhibitor.

References

Application Notes and Protocols: Detection of Phosphorylated RIPK1 (p-RIPK1) by Western Blot Following RIPK1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways, governing inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3][4] The kinase activity of RIPK1 is a key driver of these processes, and its phosphorylation, particularly at Serine 166 (p-RIPK1 Ser166), is a widely recognized biomarker for its activation and the initiation of necroptosis.[5][6] Consequently, the development of small molecule inhibitors targeting RIPK1 kinase activity is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[1][7]

This document provides a detailed protocol for the detection and quantification of p-RIPK1 (Ser166) using Western blotting in cell cultures treated with a RIPK1 inhibitor. While the specific inhibitor "Ripk1-IN-19" was requested, a comprehensive literature search did not yield specific protocols or data for this compound. Therefore, this protocol utilizes the well-characterized and widely published RIPK1 inhibitor, Necrostatin-1s (Nec-1s), as a representative example to illustrate the experimental workflow and data analysis. Researchers using Ripk1-IN-19 or other novel inhibitors can adapt this protocol accordingly.

RIPK1 Signaling Pathway and Necroptosis

The activation of RIPK1 is a central event in the signaling cascade initiated by tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α stimulation, TNFR1 recruits a series of proteins to form Complex I at the cell membrane. Within this complex, RIPK1 can be ubiquitinated, leading to the activation of pro-survival pathways like NF-κB.[1][3] However, under certain conditions, particularly when caspase-8 activity is inhibited, RIPK1 can dissociate from Complex I and form a cytosolic complex known as the necrosome (or Complex IIb) with RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL).[1]

Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and phosphorylate each other, leading to the activation of RIPK3.[2] Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, resulting in necroptotic cell death. The autophosphorylation of RIPK1 at Serine 166 is a key indicator of its kinase activation and the commitment to the necroptotic pathway. RIPK1 inhibitors, such as Necrostatin-1s, act by binding to the kinase domain of RIPK1 and preventing this autophosphorylation, thereby blocking the downstream events of necroptosis.

Caption: RIPK1 Signaling Pathway in Necroptosis.

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol for detecting p-RIPK1 after treatment with a RIPK1 inhibitor.

Caption: Western Blot Workflow for p-RIPK1 Detection.

Detailed Experimental Protocol

This protocol is optimized for human colorectal adenocarcinoma HT-29 cells, a common model for studying necroptosis.

Materials and Reagents:

-

Cell Line: HT-29 (ATCC® HTB-38™)

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents for Necroptosis Induction:

-

Human TNF-α (Tumor Necrosis Factor-alpha)

-

z-VAD-fmk (pan-caspase inhibitor)

-

SM-164 (IAP antagonist)

-

-

RIPK1 Inhibitor: Necrostatin-1s (Nec-1s)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: BCA Protein Assay Kit

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.

-

Protein Transfer: PVDF membrane, transfer buffer.

-

Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-RIPK1 (Ser166)

-

Mouse anti-RIPK1

-

Mouse anti-β-Actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture and Treatment: a. Seed HT-29 cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat cells with the desired concentration of Ripk1-IN-19 or Nec-1s (e.g., 1-50 µM) for 1-2 hours. c. Induce necroptosis by treating the cells with a combination of TNF-α (e.g., 20-50 ng/mL), SM-164 (e.g., 100-200 nM), and z-VAD-fmk (e.g., 20-50 µM) for the desired time (e.g., 4-8 hours).[8] Include appropriate controls (untreated, vehicle-treated, and necroptosis-induced without inhibitor).

-

Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel. d. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

Blocking: a. Wash the membrane with TBST. b. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: a. Incubate the membrane with the primary antibody against p-RIPK1 (Ser166) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: a. Wash the membrane three times with TBST for 10 minutes each. b. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Signal Detection: a. Wash the membrane three times with TBST for 10 minutes each. b. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. c. Capture the chemiluminescent signal using a digital imaging system.

-

Stripping and Re-probing (Optional but Recommended): a. To detect total RIPK1 and a loading control (e.g., β-Actin) on the same membrane, strip the membrane using a mild stripping buffer. b. After stripping, block the membrane again and repeat the primary and secondary antibody incubation steps with antibodies for total RIPK1 and the loading control.

Data Presentation and Quantitative Analysis